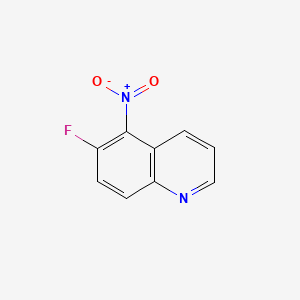

6-氟-5-硝基喹啉

描述

6-Fluoro-5-nitroquinoline is a heterocyclic compound with the molecular formula C9H5FN2O2 . It has a molecular weight of 192.15 . It is a powder at room temperature .

Synthesis Analysis

The synthesis of fluorinated quinolines, such as 6-Fluoro-5-nitroquinoline, involves a variety of methods. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, and direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .Molecular Structure Analysis

The molecular structure of 6-Fluoro-5-nitroquinoline is represented by the InChI string 1S/C9H5FN2O2/c10-7-3-4-8-6(2-1-5-11-8)9(7)12(13)14/h1-5H . This indicates that the molecule consists of a quinoline core with a fluorine atom at the 6th position and a nitro group at the 5th position.Physical And Chemical Properties Analysis

6-Fluoro-5-nitroquinoline is a powder at room temperature . It has a molecular weight of 192.15 . The melting point is between 93-96 degrees Celsius .科学研究应用

合成和抗疟疾应用

- 用于抗疟疾药物开发的合成:6-氟-5-硝基喹啉的合成对于开发抗疟疾药物至关重要。例如,化合物5-氟-6-甲氧基-8-硝基喹啉,是合成5-氟喹宁的关键中间体,已通过各种方法合成,包括改良的斯克劳普反应。这个过程对于开发像5-氟喹宁这样的抗疟疾药物至关重要(O’Neill, Storr, & Park, 1998)。

癌症研究和成像

- 癌症中的缺氧检测:在缺氧条件下,6-硝基喹啉的酶促转化形成荧光素6-氨基喹啉。这种转化对于检测实体肿瘤中的缺氧非常重要,有助于癌症研究和诊断(Rajapakse et al., 2013)。

化学性质和反应

- 化学反应和衍生物:在化合物如6-氟-5-硝基喹啉上进行氟取代会影响它们的化学性质。例如,5-氟喹宁显示出与其母化合物不同的生物活化水平,表明氟取代在化学反应性和潜在生物应用中的重要作用(O’Neill等,1995)。

抗菌和抗癌性能

- 抗菌和抗癌应用:已对各种喹啉衍生物,包括6-氟-5-硝基喹啉,进行了针对癌细胞系和细菌菌株的生物活性研究。这项研究对于开发新的抗癌和抗菌药物至关重要(Köprülü等,2018)。

放射性药物应用

- 在放射性药物中的应用:用于PET成像的氟-18标记的6-氟化合物在放射性药物中使用,特别是在检测人类神经原纤维缠结中,这对于诊断神经退行性疾病至关重要(Collier et al., 2017)。

安全和危害

属性

IUPAC Name |

6-fluoro-5-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FN2O2/c10-7-3-4-8-6(2-1-5-11-8)9(7)12(13)14/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXLFTPABKFODKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2[N+](=O)[O-])F)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10178264 | |

| Record name | Quinoline, 6-fluoro-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10178264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-5-nitroquinoline | |

CAS RN |

236092-96-9 | |

| Record name | Quinoline, 6-fluoro-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0236092969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline, 6-fluoro-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10178264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{3-[4-Amino-2-(trifluoromethyl)phenoxy]phenyl}-N,N-dimethylamine](/img/structure/B1345877.png)

![Methyl 3-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate](/img/structure/B1345878.png)

![N-[3-(4-Amino-2-methylphenoxy)phenyl]acetamide](/img/structure/B1345892.png)

![4-[3-(Tert-butyl)phenoxy]-3-fluorophenylamine](/img/structure/B1345902.png)

![4-[Bis(2-chloroethyl)amino]benzonitrile](/img/structure/B1345947.png)